molecular formula C18H16ClNO6 B6033669 DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B6033669
M. Wt: 377.8 g/mol
InChI Key: LGJQSRPDQVMZHP-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE is a chemical compound with the molecular formula C19H18ClNO6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its potential herbicidal activity and its role in scientific research.

Preparation Methods

The synthesis of DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE involves several steps. One common synthetic route includes the reaction of dimethyl terephthalate with 4-chlorophenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential herbicidal activity, targeting specific enzymes in plants.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in plants, leading to its herbicidal effects. The compound’s molecular structure allows it to bind to these enzymes, disrupting their normal function and ultimately affecting the growth and development of the target organisms .

Comparison with Similar Compounds

DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE can be compared with other similar compounds, such as:

    DIMETHYL 2-(((4-CHLORO-2-METHYLPHENOXY)ACETYL)AMINO)TEREPHTHALATE: This compound has a similar structure but with a methyl group attached to the phenoxy ring.

    DIMETHYL 2-({[2-(4-BROMO-2-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE): This compound contains a bromine atom in addition to the chlorine atom, which may affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

dimethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJQSRPDQVMZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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